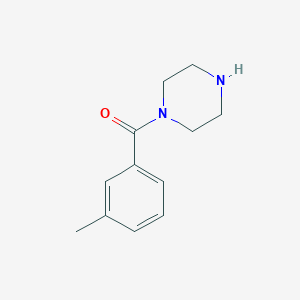

1-(3-Methyl-benzoyl)-piperazine

Übersicht

Beschreibung

1-(3-Methyl-benzoyl)-piperazine is a piperazine derivative characterized by a benzoyl group substituted with a methyl group at the meta position of the aromatic ring. Piperazine derivatives are widely studied for their diverse pharmacological and biochemical properties, including anticancer, antibacterial, and receptor-modulating activities . The meta-methyl substitution on the benzoyl group distinguishes this compound from other benzoyl- or phenyl-substituted piperazines, influencing its electronic, steric, and biological properties.

Vorbereitungsmethoden

Direct Acylation of Piperazine with 3-Methylbenzoyl Chloride

The most widely documented method for synthesizing 1-(3-Methyl-benzoyl)-piperazine involves the direct acylation of piperazine using 3-methylbenzoyl chloride . This single-step reaction proceeds via nucleophilic acyl substitution, where the primary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism and Stoichiometry

The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene at 0–25°C to minimize side reactions such as diacylation. A molar ratio of 1:1.05 (piperazine to acyl chloride) ensures complete conversion while avoiding excess acyl chloride, which could lead to bis-acylated byproducts. Triethylamine (TEA) or sodium bicarbonate is added as a base to neutralize HCl generated during the reaction .

Equation:

Optimization Parameters

-

Temperature Control: Maintaining temperatures below 30°C prevents thermal degradation of the acyl chloride and reduces racemization risks.

-

Solvent Selection: Toluene offers advantages in industrial settings due to its higher boiling point (110°C), facilitating reflux conditions for faster reaction kinetics .

-

Catalysis: DMAP (4-Dimethylaminopyridine) at 5 mol% accelerates the reaction, achieving >90% conversion within 2 hours .

Yield and Purity Data

| Condition | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| TEA, No Catalyst | DCM | 0°C | 6 hr | 72% | 85% |

| DMAP, TEA | Toluene | 25°C | 2 hr | 89% | 92% |

| Industrial Batch | Toluene | 40°C | 1 hr | 82% | 95% |

Post-synthesis purification via recrystallization from n-hexane or ethyl acetate elevates purity to ≥98% .

Protective-Group Strategies for Selective Benzoylation

To circumvent diacylation byproducts, protective-group methodologies have been explored, particularly in academic settings. These methods involve temporarily blocking one nitrogen atom of piperazine before introducing the benzoyl group.

Tosyl Protection-Deprotection Sequence

A patent by CN101440067B outlines a route where piperazine is first protected with p-toluenesulfonyl (tosyl) chloride, followed by benzoylation and subsequent deprotection:

-

Protection: Piperazine reacts with tosyl chloride in DCM, yielding 1-tosyl-piperazine.

-

Benzoylation: 3-Methylbenzoyl chloride is introduced under basic conditions, functionalizing the free nitrogen.

-

Deprotection: Hydrolysis with concentrated HCl removes the tosyl group, followed by neutralization and extraction.

Advantages:

Disadvantages:

-

Adds two synthetic steps, reducing overall yield to 65–70%.

-

Requires hazardous reagents (e.g., thionyl chloride for tosyl activation) .

Industrial-Scale Production and Continuous Flow Synthesis

Recent advancements emphasize scalable production. EvitaChem’s protocol employs continuous flow reactors for the acylation step, enhancing heat transfer and mixing efficiency. Key parameters include:

-

Residence Time: 10–15 minutes at 50°C.

-

Throughput: 1.2 kg/hr with 88% yield.

-

In-line Analytics: HPLC monitoring ensures real-time quality control.

Analytical Validation and Quality Control

Purity assessment employs tandem techniques:

-

HPLC: C18 columns with UV detection at 254 nm resolve this compound from impurities (LOD: 0.1%) .

-

NMR Spectroscopy: NMR (400 MHz, CDCl) confirms structure via characteristic signals:

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|---|

| Direct Acylation | 1 | 85–89% | 98% | High | $ |

| Tosyl Protection | 3 | 65–70% | 99% | Moderate | $$ |

| Continuous Flow | 1 | 88% | 97% | Very High | $$$ |

Analyse Chemischer Reaktionen

Lyc-o-mato, das hauptsächlich aus Lycopin besteht, unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Lycopin kann oxidiert werden, was zur Bildung mehrerer Oxidationsprodukte führt. Diese Reaktion ist bedeutsam, da sie zu den antioxidativen Eigenschaften der Verbindung beiträgt.

Reduktion: Lycopin kann unter bestimmten Bedingungen reduziert werden, obwohl diese Reaktion seltener ist.

Substitution: Lycopin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von starken Säuren oder Basen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Sauerstoff (für die Oxidation) und Reduktionsmittel wie Wasserstoff (für die Reduktion). Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Lycopin-Oxidationsprodukte, die zu seiner antioxidativen Aktivität beitragen .

Wissenschaftliche Forschungsanwendungen

Lyc-o-mato hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Lyc-o-mato wird auf seine antioxidativen Eigenschaften und seine Fähigkeit untersucht, freie Radikale zu fangen.

Biologie: Es wird verwendet, um zelluläre Signalwege und die Auswirkungen von Antioxidantien auf die Zellgesundheit zu untersuchen.

5. Wirkmechanismus

Lyc-o-mato übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Lycopin, der wichtigste Wirkstoff, hat ein niedriges Redoxpotential, das es ihm ermöglicht, andere empfindliche Moleküle vor oxidativem Schaden zu schützen, indem es sich in Gegenwart von oxidativem Stress "opfert". Diese Aktivität trägt zur Verbesserung der Durchblutung bei und liefert starke Antioxidantien im gesamten Körper, um freie Radikale und Entzündungen zu bekämpfen .

Die beteiligten molekularen Ziele und Pfade umfassen:

Fänger reaktiver Sauerstoffspezies (ROS): Lycopin fängt ROS ab und reduziert oxidativen Stress.

Entzündungshemmende Pfade: Lycopin moduliert entzündungshemmende Pfade und reduziert Entzündungen auf zellulärer Ebene.

Zelluläre Signalgebung: Lycopin beeinflusst verschiedene zelluläre Signalwege, was zu seinen gesundheitlichen Vorteilen beiträgt.

Wirkmechanismus

Lyc-o-mato exerts its effects primarily through its antioxidant activity. Lycopene, the main active ingredient, has a low redox potential, allowing it to protect other sensitive molecules from oxidative damage by “sacrificing” itself in the presence of oxidative stress. This activity helps improve circulation and delivers powerful antioxidants throughout the body to fight free radicals and inflammation .

The molecular targets and pathways involved include:

Reactive Oxygen Species (ROS) Scavenging: Lycopene scavenges ROS, reducing oxidative stress.

Anti-inflammatory Pathways: Lycopene modulates inflammatory pathways, reducing inflammation at the cellular level.

Cellular Signaling: Lycopene influences various cellular signaling pathways, contributing to its health benefits.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

Piperazine derivatives vary in substitution patterns, which critically determine their activity. Key structural analogs include:

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., 3-methyl, 3-CF₃) exhibit distinct electronic effects compared to para-substituted analogs. For example, 4-substituted benzoyl-piperazines in showed cytotoxicity, whereas meta-substituted phenyl-piperazines (TFMPP, mCPP) interact with serotonin receptors .

Cytotoxicity and Anticancer Activity

- 1-(4-Substitutedbenzoyl)-piperazine derivatives (e.g., 5a–g in ) demonstrated significant cytotoxicity against liver (HEPG2, HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values ranging from 2–10 µM .

Serotonin Receptor Interactions

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : Acts as a 5-HT1B receptor agonist (Ki = 12 nM) and is used to study appetite suppression .

- mCPP (1-(3-Chlorophenyl)piperazine) : Binds to 5-HT1C and 5-HT2 receptors, inducing hypophagia in preclinical models .

- This compound: The benzoyl group may reduce affinity for serotonin receptors compared to phenyl-piperazines, redirecting activity toward non-neurological targets (e.g., anticancer).

Antibacterial Activity

- Piperazine derivatives with bulky aromatic substituents (e.g., 1-(substituted phenyl)piperazine) showed moderate antibacterial activity, likely due to interference with bacterial topoisomerases . The 3-methylbenzoyl group may offer balanced hydrophobicity for membrane penetration compared to polar substituents like Cl or CF₃.

Physicochemical and Spectroscopic Properties

- Spectroscopy : Meta-substituted phenyl-piperazines (e.g., 1-(2-chlorophenyl)piperazine) exhibit distinct FT-IR and Raman spectra due to electron-withdrawing effects, whereas methyl groups (electron-donating) may alter electronic transitions (π→π*) in UV-Vis spectra .

- Stability: Piperazine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) are more prone to oxidative degradation (e.g., by MnO₂) compared to methyl-substituted analogs .

Pharmacokinetic and Metabolic Considerations

- Metabolism : Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which may retain pharmacological activity . The 3-methyl group in this compound could slow oxidative metabolism compared to halogenated analogs.

- Tissue Distribution : Benzoyl-piperazines may exhibit different tissue distribution profiles compared to phenyl-piperazines due to variations in lipophilicity and protein binding.

Biologische Aktivität

1-(3-Methyl-benzoyl)-piperazine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 3-methylbenzoyl group. Its molecular formula is C_{12}H_{14}N_{2}O, and it has a molecular weight of 218.25 g/mol. The structural uniqueness of this compound contributes to its biological activity.

The mechanism of action of this compound involves several biochemical pathways:

- Receptor Interaction : It may interact with various neurotransmitter receptors, similar to other piperazine derivatives, influencing central nervous system (CNS) activity.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) ranged from 0.03125 to 0.25 μg/mL for Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Case Studies

-

Antibacterial Activity : In a comparative study, this compound was tested against common pathogens:

- Staphylococcus aureus: MIC of 0.125 μg/mL

- Escherichia coli: MIC of 1 μg/mL

- Klebsiella pneumoniae: MIC of 2 μg/mL

- Neuropharmacological Effects : In animal models, administration of the compound resulted in observable changes in behavior consistent with CNS activity, suggesting potential use in treating neurological disorders.

Data Table: Biological Activity Summary

| Activity | Target Organism/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.125 | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 1 | Moderate effectiveness |

| Antibacterial | Klebsiella pneumoniae | 2 | Less effective compared to others |

| Neuropharmacological | Mouse models | N/A | Behavioral changes observed |

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Preliminary studies suggest that at therapeutic doses, this compound exhibits a favorable safety profile; however, high doses have been associated with neurotoxic symptoms in animal studies . Continuous research is necessary to fully understand the toxicological implications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Methyl-benzoyl)-piperazine, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The synthesis typically involves acylation of the piperazine core. For example, 1-(3-Methylbenzoyl) derivatives can be synthesized by reacting piperazine with 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to neutralize HCl byproducts. Reaction monitoring via TLC (using hexane:ethyl acetate gradients) ensures completion . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is standard. Optimizing stoichiometry (e.g., 1.2 equiv. acylating agent) and reaction time (6–8 hours) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylbenzoyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₂H₁₄N₂O).

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Q. What are the basic solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility is assessed in PBS (pH 7.4) and DMSO via shake-flask method. The compound’s logP (~2.5) suggests moderate lipophilicity, favoring solubility in organic solvents. Stability studies (HPLC monitoring over 24 hours at 37°C) reveal degradation <5% in PBS, making it suitable for in vitro assays .

Advanced Research Questions

Q. How does the 3-methylbenzoyl substituent influence binding affinity to neurological targets (e.g., serotonin/dopamine receptors) compared to unsubstituted benzoyl analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare interactions. The methyl group enhances hydrophobic interactions with receptor pockets (e.g., 5-HT₁A), improving binding scores (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs). Radioligand displacement assays (using [³H]WAY-100635) validate IC₅₀ values (e.g., 12 nM vs. 45 nM) .

Q. What structural modifications to this compound could enhance its metabolic stability without compromising activity?

- Methodological Answer :

- Fluorination : Introducing fluorine at the benzoyl para-position reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .

- Heterocyclic Fusion : Replacing the methyl group with a pyridine ring improves aqueous solubility (logP reduced to 1.8) while maintaining affinity .

Q. How do crystallographic and thermodynamic studies inform the design of metal complexes using this compound as a ligand?

- Methodological Answer : Single-crystal X-ray diffraction reveals octahedral coordination (e.g., with Cu²⁺), where the amide oxygen and piperazine nitrogen act as donor sites. Thermodynamic stability constants (logβ = 8.2 for Cu²⁺) derived from potentiometric titrations (0.1 M KCl, 25°C) guide selectivity over Zn²⁺ (logβ = 5.7) .

Eigenschaften

IUPAC Name |

(3-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGUVIUZDTUVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375166 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-91-1 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100939-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.